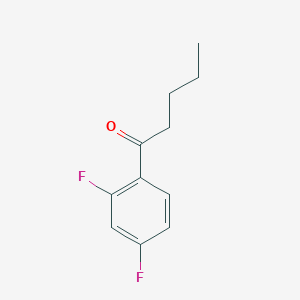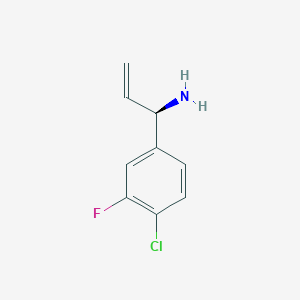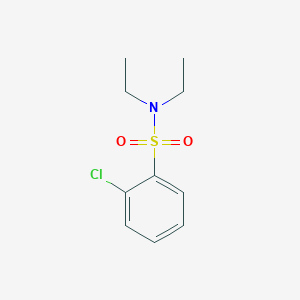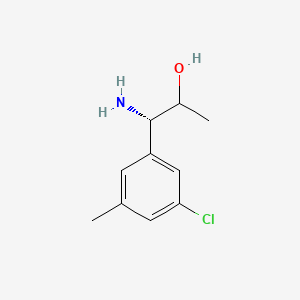
2-Chloro-1-(4-fluorophenyl)-2-oxoethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(4-fluorophenyl)-2-oxoethyl acetate is an organic compound with the molecular formula C10H8ClFO3 It is a derivative of acetic acid and is characterized by the presence of a chloro group, a fluorophenyl group, and an oxoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-fluorophenyl)-2-oxoethyl acetate can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzyl chloride with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(4-fluorophenyl)-2-oxoethyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Formation of amides or thioethers.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Applications De Recherche Scientifique
2-Chloro-1-(4-fluorophenyl)-2-oxoethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(4-fluorophenyl)-2-oxoethyl acetate involves its interaction with specific molecular targets. The chloro and fluorophenyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The oxoethyl group may also play a role in binding to active sites of enzymes, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-(4-fluorophenyl)-2-phenylethanone: Similar structure but with a phenyl group instead of an oxoethyl group.
1-(4-Fluorophenyl)-2-phenylethanone: Lacks the chloro group, affecting its reactivity and applications.
2-Chloro-1-(4-methoxyphenyl)-2-oxoethyl acetate: Contains a methoxy group, which can influence its chemical properties and biological activity.
Uniqueness
2-Chloro-1-(4-fluorophenyl)-2-oxoethyl acetate is unique due to the combination of its chloro, fluorophenyl, and oxoethyl groups This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds
Propriétés
Formule moléculaire |
C10H8ClFO3 |
|---|---|
Poids moléculaire |
230.62 g/mol |
Nom IUPAC |
[2-chloro-1-(4-fluorophenyl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C10H8ClFO3/c1-6(13)15-9(10(11)14)7-2-4-8(12)5-3-7/h2-5,9H,1H3 |
Clé InChI |
CXVYEBOJIBDHFD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(C1=CC=C(C=C1)F)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluoro-4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-one](/img/structure/B13054984.png)
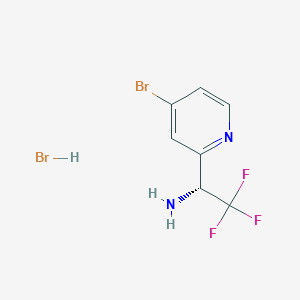
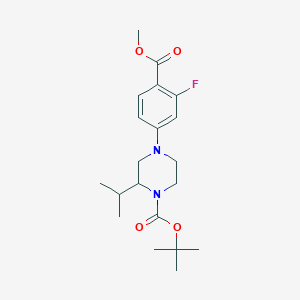
![1-[3-Bromo-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine](/img/structure/B13055005.png)
![4-(2,2-Dimethylhydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13055013.png)
![cis-Octahydro-1H-cyclopenta[C]pyridine hcl](/img/structure/B13055019.png)

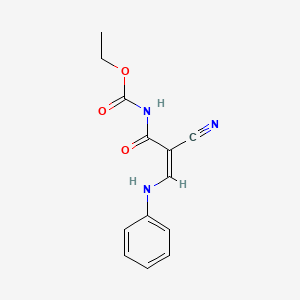
![3-chloro-2-{2-[(1E,3E)-2-(4-chlorobenzenesulfonyl)-3-{[(2,6-dichlorophenyl)methoxy]imino}prop-1-en-1-yl]hydrazin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B13055027.png)

